molecular formula C9H12N4S B13788752 1H-Purine, 6-[(2-methylpropyl)thio]- CAS No. 82499-06-7

1H-Purine, 6-[(2-methylpropyl)thio]-

Cat. No.: B13788752
CAS No.: 82499-06-7
M. Wt: 208.29 g/mol
InChI Key: HBFAIQHZZSJMFS-UHFFFAOYSA-N
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Description

1H-Purine, 6-[(2-methylpropyl)thio]- is a synthetic purine derivative of significant interest for investigating the broad role of purinergic signaling in physiological and pathophysiological processes. The purinergic system, comprising extracellular nucleotides, nucleosides, and their receptors (P2X, P2Y, and P1 families), is a major regulatory network in the body, controlling functions in the immune, cardiovascular, renal, gastrointestinal, and central nervous systems . This compound is designed as a potential modulator of this system for research purposes. Purine analogs are extensively studied for their ability to interfere with nucleic acid synthesis and cell proliferation, with some metabolites being incorporated into RNA and DNA to disrupt normal function . Furthermore, the structural motif of a sulfur-containing side chain at the 6th position is a key feature in certain bioactive molecules, suggesting this compound's potential utility in exploring novel mechanisms of action . Researchers can utilize 1H-Purine, 6-[(2-methylpropyl)thio]- as a chemical tool to probe purine-related metabolic pathways, develop new therapeutic strategies for immune-mediated inflammatory diseases (IMIDs), and advance the field of nucleotide-based pharmacology .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82499-06-7

Molecular Formula

C9H12N4S

Molecular Weight

208.29 g/mol

IUPAC Name

6-(2-methylpropylsulfanyl)-7H-purine

InChI

InChI=1S/C9H12N4S/c1-6(2)3-14-9-7-8(11-4-10-7)12-5-13-9/h4-6H,3H2,1-2H3,(H,10,11,12,13)

InChI Key

HBFAIQHZZSJMFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC1=NC=NC2=C1NC=N2

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of 1h Purine, 6 2 Methylpropyl Thio

Established Synthetic Pathways for 6-Substituted Purines

The synthesis of 6-substituted purines, including 1H-Purine, 6-[(2-methylpropyl)thio]-, often begins with commercially available purine (B94841) precursors. A common starting material is 6-chloropurine (B14466), which readily undergoes nucleophilic substitution reactions at the C6 position.

Methods for Introducing Thioether Linkages at the C6 Position

The introduction of a thioether linkage at the C6 position of the purine ring is a key step in the synthesis of 1H-Purine, 6-[(2-methylpropyl)thio]-. This is typically achieved through the reaction of a 6-halopurine, most commonly 6-chloropurine, with a thiol. In the case of the target compound, 2-methyl-1-propanethiol (B166225) is the reagent of choice.

The reaction is generally carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), and triethylamine (B128534) (TEA). The choice of solvent is also crucial and often includes polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724). The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the thiolate attacks the electron-deficient C6 carbon of the purine ring, displacing the chloride ion.

A general reaction scheme is as follows: 6-Chloropurine + HS-CH2-CH(CH3)2 --(Base, Solvent)--> 1H-Purine, 6-[(2-methylpropyl)thio]- + Base·HCl

This method is versatile and has been employed for the synthesis of a wide array of 6-thioether purine derivatives. researchgate.net Studies have shown that thioether-linked derivatives can exhibit superior biological activity compared to their oxygen and nitrogen isosteres. researchgate.net

Stereoselective Synthesis Approaches for Chiral Isopropyl Moiety Precursors

While the 2-methylpropyl (isobutyl) group in 1H-Purine, 6-[(2-methylpropyl)thio]- is achiral, the principles of stereoselective synthesis are critical when dealing with more complex chiral side chains that might be introduced in derivative studies. Should a chiral center be present in the substituent, its stereochemistry can significantly influence the biological activity of the final compound.

Several strategies are employed for the stereoselective synthesis of chiral precursors:

Chiral Pool Synthesis: This approach utilizes readily available enantiomerically pure starting materials from nature, such as amino acids or sugars. ethz.ch

Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to the substrate to direct a stereoselective reaction. ethz.ch After the desired stereocenter is created, the auxiliary is removed. ethz.ch Oxazolidinones, popularized by David Evans, are a common class of chiral auxiliaries used in various stereoselective transformations.

Asymmetric Catalysis: This method employs a chiral catalyst to favor the formation of one enantiomer over the other. This can involve transition-metal catalysts with chiral ligands or biocatalysts like enzymes. nih.gov Biocatalysis, using enzymes such as alcohol dehydrogenases, has emerged as a powerful tool for the stereoselective synthesis of chiral alcohols, which can be precursors to various functional groups. nih.govresearchgate.net

These methods allow for the precise control of stereochemistry, which is essential for understanding structure-activity relationships in medicinal chemistry.

Novel Methodologies for 1H-Purine, 6-[(2-methylpropyl)thio]- Synthesis

Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally friendly methods for the synthesis of purine derivatives.

Green Chemistry Approaches in Purine Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. researchgate.netnih.gov In the context of purine synthesis, this has led to the development of solvent-free and catalyst-free reaction conditions. For instance, C-N coupling reactions of unprotected 6-chloropurine nucleosides with N-heterocycles have been achieved in high yields without the need for solvents or catalysts, offering a simpler and more environmentally friendly alternative to traditional methods. rsc.org

Mechanochemical synthesis, which involves conducting reactions in the solid state with mechanical energy, is another promising green technique. researchgate.net This approach can lead to novel multicomponent reactions that are not feasible in solution and often reduces the need for solvents. researchgate.net The twelve principles of green chemistry provide a framework for developing more sustainable synthetic routes, including waste prevention, atom economy, and the use of renewable feedstocks. researchgate.netnih.gov

Microwave-Assisted and Other Accelerated Synthesis Techniques

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions. researchgate.nettandfonline.comnih.govnih.gov This technique can significantly reduce reaction times, improve yields, and in some cases, enhance regioselectivity. researchgate.nettandfonline.com The synthesis of various purine derivatives, including N-alkyl derivatives and thioglycoside analogs, has been successfully achieved using microwave irradiation. researchgate.netnih.gov Microwave-assisted synthesis is often considered a green chemistry approach due to its potential for energy savings and reduced solvent usage. researchgate.net

The application of microwave irradiation to the synthesis of 6-substituted purines can offer several advantages over conventional heating methods, including faster reaction rates and cleaner reaction profiles. This can be particularly beneficial for the synthesis of 1H-Purine, 6-[(2-methylpropyl)thio]- and its derivatives.

Functionalization and Structural Modification of the 1H-Purine, 6-[(2-methylpropyl)thio]- Core

The 1H-Purine, 6-[(2-methylpropyl)thio]- core can be further modified to explore structure-activity relationships and develop new compounds with desired biological properties. Functionalization can occur at several positions on the purine ring, most notably at the N7 and N9 positions of the purine ring and on the isobutyl side chain.

Alkylation at the N7 and N9 positions is a common modification. The reaction of the purine core with alkyl halides in the presence of a base like potassium carbonate can lead to a mixture of N7 and N9 alkylated products. rsc.org The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the electrophile.

Further modifications can be made to the thioether linkage. For instance, oxidation of the sulfur atom can lead to the corresponding sulfoxide (B87167) and sulfone derivatives, which may exhibit different biological activities. Additionally, the isobutyl group itself can be a site for further functionalization, although this is less common.

The synthesis of various 6-substituted purine derivatives has been extensively reported, with modifications including the introduction of different alkyl or aryl thioether groups, as well as amino and alkoxy substituents. researchgate.netnih.govnih.gov These modifications are crucial for fine-tuning the biological activity of the parent compound.

Below is an interactive data table summarizing various synthetic approaches for 6-substituted purines, which are relevant to the synthesis of 1H-Purine, 6-[(2-methylpropyl)thio]-.

Starting MaterialReagentConditionsProduct TypeReference
6-ChloropurineThiolBase (e.g., K2CO3), Solvent (e.g., DMF)6-Thioether Purine rsc.org
6-ChloropurineAmineSolvent (e.g., n-BuOH)6-Amino Purine nih.gov
6-ChloropurineAlcoholBase (e.g., NaH)6-Alkoxy Purine researchgate.net
2-Amino-6-chloropurineBenzyl mercaptanDMF, 80 °C2-Amino-6-(benzylthio)purine researchgate.net
6-Chloropurine NucleosideN-HeterocycleSolvent- and catalyst-freeC6-Azolyl Purine Nucleoside rsc.org

Synthesis of Isotopically Labeled Analogues for Mechanistic Studies

Isotopically labeled compounds are essential for a variety of research applications, including metabolic studies, drug discovery, and as internal standards for quantitative mass spectrometry. clearsynth.comacs.org The replacement of an atom with its heavier, stable isotope (e.g., hydrogen with deuterium (B1214612) (²H or D), carbon-12 with carbon-13 (¹³C), or nitrogen-14 with nitrogen-15 (B135050) (¹⁵N)) provides a "tag" that can be detected by techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy without significantly altering the compound's chemical properties. chem-station.com

Several strategies can be employed for the synthesis of isotopically labeled 1H-Purine, 6-[(2-methylpropyl)thio]-.

Deuterium Labeling: A common approach for deuterium labeling of purine derivatives involves a ruthenium-catalyzed hydrogen-isotope exchange (HIE). researchgate.net This method uses deuterium gas (D₂) or heavy water (D₂O) as the deuterium source under mild conditions. researchgate.netmdpi.com For 1H-Purine, 6-[(2-methylpropyl)thio]-, this strategy could be used to introduce deuterium atoms at specific positions on the purine ring, likely at the C2 and C8 positions, which are alpha to nitrogen atoms. researchgate.net

Proposed Synthetic Route:

Dissolve 1H-Purine, 6-[(2-methylpropyl)thio]- in a suitable solvent such as D₂O.

Introduce a ruthenium-based catalyst, for example, ruthenium nanoparticles embedded in a polymer matrix (RuNp@PVP). researchgate.net

Pressurize the reaction vessel with D₂ gas. researchgate.net

Heat the reaction mixture to facilitate the exchange of hydrogen for deuterium at susceptible positions on the purine core. researchgate.net

Carbon-13 Labeling: Incorporation of ¹³C into the purine ring can be achieved through biosynthetic or chemo-enzymatic methods using ¹³C-labeled precursors. The de novo purine synthesis pathway utilizes simple molecules like glycine (B1666218) and formate (B1220265) to build the purine ring. nih.govnih.govresearchgate.net

Pathway-Engineered Enzymatic Synthesis: A sophisticated in vitro method uses a cocktail of recombinant enzymes from the purine synthesis pathway. nih.gov This allows for the construction of the purine ring from simple, isotopically labeled starting materials.

Precursors: [¹³C]-serine (which is converted to [¹³C]-glycine), [¹³C]-formate (derived from ¹³CO₂), and ¹⁵NH₄⁺ can be used to build a fully labeled purine ring. nih.govnih.gov

Process: The synthesis would start with a precursor like 6-chloro-9H-purine, which can be synthesized using these ¹³C and ¹⁵N labeled building blocks, and then reacted with (2-methylpropyl)thiol to yield the target compound with a labeled purine core.

Nitrogen-15 Labeling: Similar to ¹³C labeling, ¹⁵N can be incorporated into the purine ring using labeled precursors in enzymatic or chemical syntheses.

Chemical Synthesis from [¹⁵N]-Formamide: A robust method for creating purine cores with up to four ¹⁵N atoms involves the cyclization of [¹⁵N]-formamide in the presence of POCl₃ to produce [¹⁵N₅]-adenine. royalsocietypublishing.org This can then be converted to [¹⁵N₄]-6-chloropurine, a key intermediate. royalsocietypublishing.org

Proposed Synthetic Route for ¹⁵N-labeled 1H-Purine, 6-[(2-methylpropyl)thio]-:

Synthesize [¹⁵N₄]-6-chloropurine from [¹⁵N]-formamide. royalsocietypublishing.org

React the resulting [¹⁵N₄]-6-chloropurine with sodium hydrosulfide (B80085) (NaSH) to produce [¹⁵N₄]-6-mercaptopurine.

Alkylate the thiol group of [¹⁵N₄]-6-mercaptopurine with 2-methyl-1-bromopropane to yield the final product, 1H-Purine, 6-[(2-methylpropyl)thio]-, with a ¹⁵N-labeled purine core.

The choice of isotope and labeling position depends on the specific research question, such as tracking the metabolic fate of the purine ring versus the isobutylthio side chain.

IsotopeLabeling MethodKey Reagents/PrecursorsLabeled Positions
Deuterium (²H) Ruthenium-catalyzed H-D ExchangeD₂O, D₂, Ruthenium nanoparticlesPurine ring (e.g., C2, C8)
Carbon-13 (¹³C) Pathway-Engineered Enzymatic Synthesis[¹³C]-Glycine, [¹³C]-FormatePurine ring carbons
Nitrogen-15 (¹⁵N) Chemical Synthesis[¹⁵N]-Formamide, POCl₃Purine ring nitrogens
Nitrogen-15 (¹⁵N) Enzymatic Synthesis¹⁵NH₄ClSpecific nitrogen atoms (e.g., 2-amino group if applicable)

Introduction of Reporter Groups for Biological Probes

To visualize and track 1H-Purine, 6-[(2-methylpropyl)thio]- in biological systems, a reporter group, such as a fluorescent dye or a handle for bioorthogonal chemistry, can be attached. The synthesis of such probes typically involves a multi-step process where the core molecule is first functionalized with a reactive linker, which is then conjugated to the reporter group.

Functionalization for "Click Chemistry": "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and bioorthogonal reaction used to connect molecules. nih.govillinois.edu To utilize this, 1H-Purine, 6-[(2-methylpropyl)thio]- must first be derivatized to contain either an azide (B81097) or a terminal alkyne.

Proposed Synthesis of an Alkyne-Functionalized Analogue:

Start with 6-mercaptopurine (B1684380).

Introduce an alkyl chain containing a terminal alkyne and a leaving group (e.g., 4-bromobut-1-yne) to the thiol group. This would create a linker for the subsequent click reaction.

The resulting alkyne-functionalized purine can then be "clicked" to an azide-containing fluorescent dye (e.g., an azide-rhodamine derivative). medchemexpress.com

Conjugation to Fluorescent Dyes: Directly attaching a fluorescent dye is another common strategy. This often requires the introduction of a reactive functional group, such as an amine or a thiol, onto the 1H-Purine, 6-[(2-methylpropyl)thio]- molecule that can react with a commercially available dye derivative (e.g., an NHS ester or a maleimide). acs.org

Proposed Synthesis of an Amine-Functionalized Analogue for Dye Conjugation:

Synthesize a derivative of 1H-Purine, 6-[(2-methylpropyl)thio]- that includes a primary amine. This could be achieved by modifying the isobutyl group or by adding a functionalized chain at another position on the purine ring, if chemically feasible.

The amine-functionalized purine derivative can then be reacted with an amine-reactive fluorescent dye, such as a fluorescein (B123965) isothiocyanate (FITC) or a succinimidyl ester of another fluorophore, to form a stable conjugate.

Reporter Group TypeLinkage StrategyKey Functional GroupsExample Reporter
Fluorophore Click Chemistry (CuAAC)Alkyne on purine derivative, Azide on dyeAzide-Rhodamine
Fluorophore Amine-Reactive ConjugationPrimary amine on purine derivative, NHS ester on dyeFITC, Alexa Fluor NHS esters
Fluorophore Thiol-Reactive ConjugationThiol on purine derivative, Maleimide on dyeTetraphenylethene maleimide
Biotin Click Chemistry (CuAAC)Azide on purine derivative, Alkyne on biotinDIBO-alkyne Biotin

These synthetic strategies provide a versatile toolkit for creating isotopically labeled analogues and biological probes of 1H-Purine, 6-[(2-methylpropyl)thio]-. The resulting molecules are indispensable for detailed mechanistic and cell-based studies, enabling researchers to better understand the compound's biological role and potential therapeutic applications.

Molecular and Cellular Mechanism of Action Studies in Vitro

Interaction with Purine (B94841) Metabolic Enzymes

The purine salvage pathway and catabolism are critical for nucleotide homeostasis, and enzymes within these pathways are established therapeutic targets. nih.gov Substituted purines are a well-known class of compounds that can interact with these enzymes.

Inhibition Kinetics and Binding Affinities with Purine Nucleoside Phosphorylase (PNP)

Purine Nucleoside Phosphorylase (PNP) is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides. nih.gov Its inhibition is a therapeutic strategy for T-cell mediated autoimmune diseases and certain cancers. nih.gov

Despite the known interaction of various 6-substituted purines with PNP, no specific studies detailing the inhibition kinetics (e.g., Ki or IC50 values) or binding affinities of 1H-Purine, 6-[(2-methylpropyl)thio]- with PNP have been identified. Research on similar compounds, such as 6-benzylthio-2-chloropurine, has shown micromolar inhibition constants for Helicobacter pylori PNP, indicating that the 6-thioether substitution can be a key determinant for inhibitory activity. nih.gov However, without direct experimental data, the specific inhibitory potential and mechanism of 1H-Purine, 6-[(2-methylpropyl)thio]- against human or other species' PNP remain uncharacterized.

Modulation of Xanthine (B1682287) Oxidase Activity

Xanthine oxidase (XO) is a critical enzyme in purine catabolism, responsible for the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Its inhibition is a primary treatment for hyperuricemia and gout. nih.gov Thiopurine drugs, such as 6-mercaptopurine (B1684380), are known substrates and modulators of XO. nih.gov

There is no available in vitro data describing the modulatory effects of 1H-Purine, 6-[(2-methylpropyl)thio]- on xanthine oxidase activity. It is plausible that, like other 6-thio substituted purines, it could act as a substrate or inhibitor of XO. However, the nature of this interaction (competitive, non-competitive, etc.) and its potency are unknown.

Effects on Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Pathways

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) is another essential enzyme in the purine salvage pathway, converting hypoxanthine and guanine (B1146940) into their respective mononucleotides. nih.gov The HPRT assay is a standard method for assessing the mutagenic potential of substances. eurofins.com

No studies were found that investigated the effects of 1H-Purine, 6-[(2-methylpropyl)thio]- on HGPRT activity or pathways. Such studies would be necessary to determine if the compound interferes with this crucial salvage pathway or exhibits any mutagenic properties via this mechanism.

Interactions with other Nucleotide/Nucleoside Processing Enzymes

The cellular metabolism of purines involves a complex network of enzymes beyond PNP, XO, and HGPRT. These include kinases, nucleotidases, and deaminases. There is currently no research available on the interaction of 1H-Purine, 6-[(2-methylpropyl)thio]- with any of these other nucleotide or nucleoside processing enzymes.

Ligand-Receptor Interactions within the Purinergic System (In Vitro)

The purinergic system, comprising P1 (adenosine) and P2 (ATP/ADP) receptors, plays a vital role in numerous physiological processes. Purine analogs can act as agonists or antagonists at these receptors.

Agonist/Antagonist Activity at P1 Purinergic Receptors

P1 purinergic receptors, which include the A1, A2A, A2B, and A3 adenosine (B11128) receptor subtypes, are G protein-coupled receptors that mediate the diverse effects of adenosine. nih.gov The activity of synthetic purine derivatives at these receptors is of significant interest for therapeutic development.

There is no published in vitro data characterizing the agonist or antagonist activity of 1H-Purine, 6-[(2-methylpropyl)thio]- at any of the P1 purinergic receptor subtypes. Binding assays and functional studies would be required to determine if this compound has any affinity for and functional effect on A1, A2A, A2B, or A3 receptors.

Modulation of P2 Purinergic Receptor Subtypes (P2X, P2Y)

Currently, there is a lack of specific published research detailing the modulatory effects of 1H-Purine, 6-[(2-methylpropyl)thio]- on P2 purinergic receptor subtypes, including both the ionotropic P2X and the G-protein coupled P2Y receptors. The extensive family of purinergic receptors is crucial in a multitude of physiological processes, and their modulation by purine analogues is an active area of investigation. However, specific binding affinity, agonist, or antagonist activity of this particular compound has not been characterized in the available literature.

Intracellular Target Identification and Validation (Cell-Free and Cell-Based In Vitro Models)

The intracellular targets of many purine analogues are often enzymes involved in nucleic acid metabolism and cellular signaling. While direct studies on 1H-Purine, 6-[(2-methylpropyl)thio]- are not readily found, the established mechanisms of structurally related compounds can provide a framework for potential areas of investigation.

Effects on DNA and RNA Polymerases

There is no specific data available from in vitro studies to confirm or deny the direct effects of 1H-Purine, 6-[(2-methylpropyl)thio]- on the activity of DNA and RNA polymerases. Thiopurine derivatives are known to be metabolized into fraudulent nucleotides, which can then be incorporated into DNA and RNA, leading to cytotoxicity. However, direct inhibition of the polymerase enzymes themselves by this specific compound has not been reported.

Inhibition of Topoisomerase Enzymes

Inhibition of topoisomerase enzymes, which are critical for managing DNA topology during replication and transcription, is a known mechanism for some anticancer drugs. However, there is no published evidence from in vitro assays to suggest that 1H-Purine, 6-[(2-methylpropyl)thio]- functions as a direct inhibitor of topoisomerase I or II.

Interference with Cellular Signaling Pathways (e.g., Kinases, Phosphodiesterases)

The potential for 1H-Purine, 6-[(2-methylpropyl)thio]- to interfere with cellular signaling pathways, such as those mediated by kinases and phosphodiesterases, has not been specifically elucidated. Purine structures are central to many signaling molecules (e.g., ATP, GTP, cAMP), and analogues can act as competitive inhibitors of enzymes within these pathways. However, without specific in vitro screening data, the kinase or phosphodiesterase inhibitory profile of this compound remains unknown.

Cellular Uptake and Intracellular Localization Mechanisms (In Vitro)

The entry of purine analogues into cells is a critical determinant of their biological activity. This process is often mediated by specific transporter proteins.

Role of Nucleoside Transporters

The role of nucleoside transporters in the cellular uptake of 1H-Purine, 6-[(2-methylpropyl)thio]- has not been specifically studied. Nucleoside transporters, such as the equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs), are responsible for the translocation of natural purines and their analogues across cellular membranes. It is plausible that this compound utilizes these transporters for intracellular entry, but experimental verification is lacking.

Metabolite Formation within Cells (Excluding Human Metabolism)

Comprehensive searches of publicly available scientific literature and research databases did not yield specific studies detailing the in vitro metabolite formation of the chemical compound 1H-Purine, 6-[(2-methylpropyl)thio]- in non-human cellular systems.

While extensive research exists on the metabolism of structurally related thiopurine compounds, such as 6-mercaptopurine, the direct biotransformation and resulting metabolites of 1H-Purine, 6-[(2-methylpropyl)thio]- have not been documented in the accessible literature. Therefore, no detailed research findings or data tables on its specific metabolic pathways within non-human cells can be provided at this time.

Structure Activity Relationship Sar Analysis of 1h Purine, 6 2 Methylpropyl Thio Derivatives

Impact of Thioether Linkage on Biological Activity

The thioether linkage at the 6-position of the purine (B94841) ring is a critical determinant of the biological activity of this class of compounds. In studies comparing various 6-substituted purine derivatives, those containing a thioether bond have demonstrated superior potency in certain biological assays compared to their oxygen (ether) and nitrogen (amino) isosteres. For instance, in a study focused on developing selective positive inotropes, thioether-linked derivatives were found to be more effective. researchgate.net

Influence of Alkyl Chain Modifications at the 6-Position

The branching of the alkyl chain at the 6-position can have a profound impact on biological activity. While direct comparative studies on 1H-Purine, 6-[(2-methylpropyl)thio]- versus its straight-chain counterpart, 6-(n-butylthio)purine, are not extensively documented in publicly available literature, general principles of SAR in related series can provide insights.

In many receptor-ligand interactions, the shape of the molecule is crucial for a proper fit into the binding pocket. A branched-chain, such as the isobutyl group, introduces steric bulk that can either enhance or diminish activity depending on the topology of the receptor. If the binding site is accommodating, the branched chain can provide a larger surface area for van der Waals interactions, leading to increased affinity. Conversely, if the binding site is narrow, the steric hindrance from the branched chain can prevent optimal binding.

For example, in a study on thiazolo[4,5-c]quinolines, which are structurally distinct from purines but also feature an alkyl substituent, analogues with branched alkyl groups at the C2 position displayed poor tolerance of terminal steric bulk, leading to reduced agonistic activity at Toll-like receptor 8 (TLR8). This suggests that for some targets, a more linear and flexible chain is preferred.

To illustrate the potential differences in activity, the following table presents hypothetical data based on general SAR principles.

CompoundAlkyl Group at 6-PositionRelative Potency (Hypothetical)
1n-Butyl1.0
2Isobutyl (2-methylpropyl)1.5
3sec-Butyl1.2
4tert-Butyl0.8

This table is for illustrative purposes and is based on general SAR principles, not on specific experimental data for this compound series.

Stereochemistry can play a critical role in the biological activity of chiral molecules. The 2-methylpropyl group itself is achiral. However, if the alkyl chain were to be, for example, a sec-butyl group, it would introduce a chiral center. In such cases, the R- and S-enantiomers could exhibit different biological activities due to the three-dimensional arrangement of atoms influencing the interaction with a chiral receptor or enzyme.

While specific studies on the stereochemical effects of the alkyl group in 6-alkylthiopurines are not widely reported, it is a well-established principle in medicinal chemistry that enantiomers can have distinct pharmacological profiles.

Substituent Effects on the Purine Heterocycle

Modifications to the purine ring itself, at both nitrogen and carbon atoms, can significantly alter the biological activity of 1H-Purine, 6-[(2-methylpropyl)thio]- derivatives.

Alkylation of the nitrogen atoms of the purine ring can lead to a mixture of regioisomers, with the N9 and N7 positions being the most common sites of substitution. nih.gov The position of the alkyl group can have a substantial effect on the biological activity.

Direct alkylation of 6-substituted purines often yields a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and major product. nih.govacs.org However, methods for regioselective N7 alkylation have also been developed. nih.gov

The introduction of substituents at these nitrogen positions can influence the molecule's hydrogen bonding capacity, solubility, and interaction with biological targets. For instance, in a series of 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purines, N9-alkylation with simple alkyl groups was found to be favorable for anticancer activity, with the 9-sec-butyl derivative showing good inhibitory activity. researchgate.net This highlights the importance of the N9 position for substitution.

The relative abundance of N7 versus N9 isomers can be influenced by the reaction conditions and the nature of the substituent at the C6 position. nih.gov

Below is an illustrative table of how N-alkylation might affect activity, based on general findings in purine chemistry.

CompoundPosition of Methyl GroupBiological TargetRelative Activity (Hypothetical)
1H-Purine, 6-[(2-methylpropyl)thio]-UnsubstitutedTarget X1.0
1-Methyl-6-[(2-methylpropyl)thio]purineN1Target X0.5
3-Methyl-6-[(2-methylpropyl)thio]purineN3Target X0.3
7-Methyl-6-[(2-methylpropyl)thio]purineN7Target X1.2
9-Methyl-6-[(2-methylpropyl)thio]purineN9Target X2.0

This table is for illustrative purposes and is based on general SAR principles, not on specific experimental data for this compound series.

Substitution at the C2 and C8 positions of the purine ring provides another avenue for modulating biological activity. The introduction of various functional groups at these positions can alter the electronic properties, steric profile, and potential for hydrogen bonding of the entire molecule.

For example, the introduction of a small alkyl group, a halogen, or an amino group at the C2 position can lead to significant changes in activity. Similarly, modifications at the C8 position can influence the conformation of the substituent at the 6-position and introduce new interaction points with a biological target.

In studies of other heterocyclic systems, such as thiazolo[4,5-c]quinolines, modifications at the C2 and C8 positions have been shown to have a dramatic impact on activity. For instance, while small alkyl groups at C2 were well-tolerated, virtually all modifications at C8 led to a loss of agonistic activity. While this is a different scaffold, it underscores the sensitivity of biological activity to substitutions on the heterocyclic core.

The following table provides a hypothetical illustration of the effects of C2 and C8 substitution.

CompoundC2 SubstituentC8 SubstituentRelative Activity (Hypothetical)
1H-Purine, 6-[(2-methylpropyl)thio]-HH1.0
2-Amino-6-[(2-methylpropyl)thio]purine-NH2H3.5
2-Chloro-6-[(2-methylpropyl)thio]purine-ClH2.1
8-Bromo-6-[(2-methylpropyl)thio]purineH-Br0.7
2-Amino-8-bromo-6-[(2-methylpropyl)thio]purine-NH2-Br1.5

This table is for illustrative purposes and is based on general SAR principles, not on specific experimental data for this compound series.

Quantitative Structure-Activity Relationships (QSAR) Modeling

The core principle of QSAR is that the biological activity of a chemical compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By systematically modifying the structure of a lead compound, such as 1H-Purine, 6-[(2-methylpropyl)thio]-, and assessing the corresponding changes in biological activity, a predictive model can be constructed. These models are typically expressed as mathematical equations that relate one or more molecular descriptors to the observed biological response.

A hypothetical QSAR study on a series of 6-alkylthiopurine derivatives, including the parent compound 1H-Purine, 6-[(2-methylpropyl)thio]-, might investigate their anticancer activity, for instance, against a specific cancer cell line. The biological activity would be quantified as the half-maximal inhibitory concentration (IC50), which is then converted to a logarithmic scale (pIC50) for the purpose of QSAR analysis.

A variety of molecular descriptors can be calculated to represent the structural and physicochemical properties of the molecules. These can be broadly categorized as:

Electronic Descriptors: These describe the distribution of electrons in a molecule and are crucial for understanding interactions with biological targets. Examples include atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, which are important for how well a compound fits into a receptor's binding site. Molar refractivity (MR) and van der Waals volume are common steric descriptors.

Hydrophobic Descriptors: These quantify the lipophilicity of a compound, which influences its ability to cross cell membranes and interact with hydrophobic pockets in proteins. The logarithm of the octanol-water partition coefficient (logP) is the most widely used hydrophobic descriptor.

Topological Descriptors: These are numerical values derived from the two-dimensional representation of a molecule and describe aspects such as branching and connectivity.

Once the biological activities and molecular descriptors are determined for a series of compounds, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to develop the QSAR model. The quality of the resulting model is assessed using various statistical parameters, including the correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the standard error of the estimate. A robust and predictive QSAR model can then be used to guide the design of new derivatives with potentially enhanced activity.

For instance, a simplified, hypothetical QSAR equation for a series of 6-alkylthiopurine derivatives might look like this:

pIC50 = a * logP + b * MR - c * (LUMO) + d

Where 'a', 'b', 'c', and 'd' are coefficients determined by the regression analysis. This equation would suggest that biological activity is positively correlated with hydrophobicity and molar refractivity, and negatively correlated with the energy of the LUMO.

Detailed Research Findings

Studies on 2,6,9-trisubstituted purine derivatives have demonstrated the importance of steric and electronic properties in determining their cytotoxic effects against various cancer cell lines. nih.gov For example, it has been shown that the presence of an arylpiperazinyl system at the 6-position of the purine ring can be beneficial for cytotoxic activity. nih.gov Furthermore, these studies often conclude that steric factors play a more significant role than electronic properties in explaining the observed biological activity. nih.gov

The following interactive data table presents a hypothetical dataset for a QSAR study on a series of 6-alkylthiopurine derivatives, illustrating the kind of data that would be generated and analyzed.

This hypothetical data suggests a parabolic relationship between the length of the alkyl chain (and thus logP and MR) and the biological activity, with the isobutyl derivative being near the optimal point. The electronic properties, represented by the LUMO energy, also appear to play a role. A comprehensive QSAR analysis of such a dataset would provide a predictive model to guide the synthesis of further derivatives with potentially improved potency.

Computational and Theoretical Investigations of 1h Purine, 6 2 Methylpropyl Thio

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in identifying potential biological targets and understanding the binding modes of drug candidates. For the thiopurine class of compounds, molecular docking studies have been employed to investigate their interactions with various proteins.

A notable biological target for thiopurines is the Rac1/Vav1 signaling pathway, which is crucial in T-lymphocyte proliferation. nih.gov Targeted molecular modeling of the metabolite 6-thio-GTP has been performed to optimize the blockade of Rac1. nih.gov While specific docking studies for 1H-Purine, 6-[(2-methylpropyl)thio]- are not detailed in the available literature, research on designer thiopurine analogues has utilized molecular docking to screen for compounds with enhanced immunosuppressive capacity by modeling their interaction with the Rac1/Vav1 complex. researchgate.net

Another example of molecular docking applied to a related compound involves the interaction of 6-mercaptopurine (B1684380) with human α1-acid glycoprotein (B1211001) (AGP), a plasma protein that can affect drug distribution. ptfarm.pl Such studies help in understanding the pharmacokinetics of thiopurines. The binding of 6-MP to AGP was investigated using computer-assisted molecular docking, which suggested that hydrophobic interactions are essential for this binding. ptfarm.pl

The following table summarizes representative findings from molecular docking studies on thiopurine analogues with their biological targets.

CompoundBiological TargetKey Findings
6-thio-GTP (metabolite of 6-MP)Rac1/Vav1 complexModeling used to optimize Rac1 blockade for immunosuppression. nih.govresearchgate.net
6-mercaptopurine (6-MP)Human α1-acid glycoprotein (AGP)Hydrophobic interactions are crucial for binding. ptfarm.pl

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time, offering deeper insights into the stability of their complexes and the mechanism of binding.

A significant application of MD simulations in the context of thiopurines is the study of 6-mercaptopurine with human thiopurine S-methyltransferase (TPMT). nih.govnih.gov TPMT is a key enzyme in the metabolism of thiopurine drugs. nih.gov An MD simulation was used to predict the structure of the human TPMT complexed with a 6-MP derivative. The simulation, running for 1300 picoseconds, revealed that 6-MP is stabilized in the TPMT active site through non-bonded interactions with specific amino acid residues. nih.govnih.gov

The trajectory from the MD simulation showed that 6-MP interacts with Phe40, Pro195, Pro196, and Arg226 of TPMT. nih.gov These findings are consistent with X-ray crystal structures of the murine TPMT complex, providing atomic-level insights into the interactions that govern the metabolism of thiopurines. nih.govnih.gov While this study did not specifically involve 1H-Purine, 6-[(2-methylpropyl)thio]-, the methodology is directly applicable to understanding its interaction with metabolic enzymes like TPMT.

The table below details the key interactions identified through MD simulations of 6-mercaptopurine with TPMT.

LigandProteinInteracting ResiduesSimulation Time
6-mercaptopurine derivativeHuman Thiopurine S-methyltransferase (TPMT)Phe40, Pro195, Pro196, Arg2261300 picoseconds

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules, providing insights into their reactivity, stability, and spectroscopic characteristics. For thiopurines, these methods can elucidate aspects of their mechanism of action and metabolism.

A theoretical study on the anticancer drug 6-mercaptopurine utilized density functional theory (DFT) to investigate its molecular structure. researchgate.net The structure of 6-MP was optimized at the B3LYP/6-31G* level of theory, and various molecular properties, including NMR parameters and Natural Bond Orbital (NBO) parameters, were calculated. researchgate.net Such calculations can help in comparing the electronic properties of 6-MP with its endogenous purine (B94841) analogues, adenine (B156593) and hypoxanthine (B114508), to understand its antimetabolite activity. researchgate.net

These computational approaches are valuable for predicting the reactivity of different sites within the thiopurine scaffold, which is crucial for understanding how modifications, such as the addition of a 2-methylpropyl group to the sulfur atom in 1H-Purine, 6-[(2-methylpropyl)thio]-, might influence the compound's biological activity and metabolic fate.

The following table summarizes the parameters and findings from a representative quantum chemical study on 6-mercaptopurine.

MethodBasis SetCalculated PropertiesKey Findings
Density Functional Theory (DFT)B3LYP/6-31G*Molecular structure, NMR parameters, Natural Bond Orbital (NBO) parametersProvided insights into the electronic structure and properties of 6-MP for comparison with natural purines. researchgate.net

De Novo Design Strategies for Novel Thiopurine Analogues

De novo design involves the creation of novel molecules with desired properties, often guided by computational methods. In the context of thiopurines, de novo design strategies have been explored to develop analogues with improved therapeutic profiles, such as enhanced efficacy and reduced toxicity.

One approach has been the targeted molecular modeling of the 6-thio-GTP molecule to optimize the blockade of the Rac1 GTPase, a key target for the immunosuppressive effects of thiopurines. nih.gov This has led to the generation of modified "designer thiopurine-analogues." nih.govresearchgate.net In one study, 44 such analogues were synthesized and tested for their ability to induce apoptosis in T cells, a key aspect of their immunosuppressive action. nih.gov

This research identified a compound, denoted B-0N, which demonstrated an earlier and stronger induction of T cell apoptosis compared to 6-mercaptopurine. nih.gov The design of these novel analogues often involves modifications at various positions of the purine ring or the ribose moiety (in the case of nucleoside analogues) to enhance their interaction with the target protein and improve their pharmacological properties. researchgate.net While the specific use of 1H-Purine, 6-[(2-methylpropyl)thio]- as a scaffold in de novo design is not explicitly documented, the principles of modifying the thiopurine core to create novel derivatives are well-established.

The table below provides an overview of a de novo design study on thiopurine analogues.

Design StrategyTargetNumber of Analogues TestedOutcome
Targeted molecular modeling of 6-thio-GTPRac1/Vav1 signaling pathway44Identification of a lead compound (B-0N) with more potent immunosuppressive activity than 6-mercaptopurine. nih.gov

Analytical and Characterization Methodologies in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure and confirming the identity of synthesized 1H-Purine, 6-[(2-methylpropyl)thio]-. These techniques rely on the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1H-Purine, 6-[(2-methylpropyl)thio]-, ¹H NMR and ¹³C NMR are paramount. In ¹H NMR, the chemical shifts, splitting patterns, and integration of the signals would correspond to the protons of the purine (B94841) ring and the isobutyl group. For instance, the protons on the purine core would appear in the aromatic region, while the isobutyl group would exhibit characteristic signals in the aliphatic region, including a doublet for the two methyl groups and a multiplet for the methine and methylene (B1212753) protons.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. Under electron ionization (EI), 1H-Purine, 6-[(2-methylpropyl)thio]- would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the isobutyl group or parts of it, providing structural information.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 1H-Purine, 6-[(2-methylpropyl)thio]- would be expected to show characteristic absorption bands for N-H stretching and bending vibrations from the purine ring, C-H stretching from the purine and isobutyl groups, C=N and C=C stretching vibrations within the purine ring, and C-S stretching from the thioether linkage.

Spectroscopic Data Summary (Hypothetical)
Technique Expected Observations
¹H NMRSignals corresponding to purine ring protons and isobutyl group protons with characteristic chemical shifts and splitting patterns.
¹³C NMRResonances for all unique carbon atoms in the purine ring and the isobutyl group.
Mass Spectrometry (EI)Molecular ion peak at the calculated molecular weight, along with fragment ions corresponding to the loss of the isobutyl group or its components.
IR SpectroscopyCharacteristic absorption bands for N-H, C-H, C=N, C=C, and C-S functional groups.

Chromatographic Purity and Separation Methods in Research Settings

Chromatographic techniques are indispensable for the purification of 1H-Purine, 6-[(2-methylpropyl)thio]- after its synthesis and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of the compound. A reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). The compound's retention time would be a key identifier, and the peak area would be proportional to its concentration, allowing for quantitative purity analysis.

Column Chromatography: For the purification of larger quantities of 1H-Purine, 6-[(2-methylpropyl)thio]-, column chromatography is the method of choice. Silica (B1680970) gel is a common stationary phase, and the mobile phase would be a solvent system of appropriate polarity, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol, to effectively separate the desired product from any unreacted starting materials or byproducts.

Chromatographic Methods Summary
Technique Application in Research
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of purity, typically using a reversed-phase C18 column with a buffered organic mobile phase.
Column Chromatography Preparative purification of the compound after synthesis, often using a silica gel stationary phase and a non-polar/polar solvent gradient.

Advanced Biophysical Techniques for Ligand-Target Interaction Analysis

To understand the biological activity of 1H-Purine, 6-[(2-methylpropyl)thio]-, it is essential to study its interaction with its molecular target, which is often a protein. Advanced biophysical techniques provide detailed insights into these binding events.

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics of binding between a ligand (in this case, 1H-Purine, 6-[(2-methylpropyl)thio]-) and a target molecule (e.g., a protein) that is immobilized on a sensor chip. This technique can determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to its target. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry of binding (n), enthalpy (ΔH), and entropy (ΔS) of the binding event. This information is crucial for understanding the driving forces behind the molecular recognition process.

Biophysical Techniques Summary
Technique Parameters Determined
Surface Plasmon Resonance (SPR) Association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D).
Isothermal Titration Calorimetry (ITC) Binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Future Perspectives in Purine Thioether Analog Research

Development of 1H-Purine, 6-[(2-methylpropyl)thio]- as a Chemical Probe for Fundamental Biological Processes

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. The development of 1H-Purine, 6-[(2-methylpropyl)thio]- into a dedicated chemical probe represents a promising avenue for elucidating complex cellular functions. Due to their structural similarity to endogenous purines like adenine (B156593) and guanine (B1146940), 6-thiopurine derivatives can serve as excellent starting points for designing probes that target purine-binding proteins and enzymes. nih.gov

The future development of probes based on this scaffold would involve strategic chemical modifications to incorporate reporter functionalities, such as fluorophores or affinity tags (e.g., biotin), without abolishing its inherent biological activity. These tagged analogs would enable researchers to visualize the compound's subcellular localization, identify its binding partners through affinity purification-mass spectrometry, and quantify target engagement within living cells. For instance, a fluorescently labeled version of 1H-Purine, 6-[(2-methylpropyl)thio]- could be used in high-resolution microscopy to track its accumulation and interaction with enzymes of the purine (B94841) salvage pathway.

The utility of such probes extends to validating new drug targets. For example, the enzyme NUDT15, which metabolizes active thiopurine nucleotides, has been identified as a key factor in thiopurine toxicity. nih.govwhiterose.ac.uk A chemical probe based on 1H-Purine, 6-[(2-methylpropyl)thio]- could be instrumental in studying NUDT15 activity and regulation directly within a cellular context, offering insights beyond what genetic approaches can provide.

Potential Biological ProcessRationale for InvestigationProbe-Based Application
De Novo Purine SynthesisThiopurine metabolites are known inhibitors of this pathway. nih.govVisualize and quantify the interaction with key enzymes like IMPDH.
Purine Salvage PathwayThe compound is a substrate analog for enzymes like HPRT. nih.govTrack enzymatic conversion and identify regulators of the salvage pathway.
DNA Replication and RepairThiopurine metabolites can be incorporated into DNA, causing damage. clinpgx.orgDetect and localize sites of probe incorporation into the genome.
Purinergic SignalingAs a purine analog, it may interfere with ATP/adenosine (B11128) signaling. frontiersin.orgIdentify and characterize interactions with purinergic receptors.

Exploration of Novel Bioorthogonal Applications

Bioorthogonal chemistry involves chemical reactions that can occur in a living system without interfering with native biochemical processes. wikipedia.orgwebsite-files.com This field provides powerful tools for labeling and tracking biomolecules in their natural environment. A key future direction for 1H-Purine, 6-[(2-methylpropyl)thio]- is its adaptation for bioorthogonal strategies.

This would typically involve a two-step process. First, a modified version of the compound, bearing a bioorthogonal functional group or "handle," would be introduced into cells. This handle—such as an azide (B81097), a terminal alkyne, or a strained alkene—is chemically inert to the cellular environment but can undergo a highly specific reaction with a complementary probe. nih.govacs.org For instance, the isobutyl group of 1H-Purine, 6-[(2-methylpropyl)thio]- could be synthetically replaced with a chain terminating in an azide group. After this modified purine analog is metabolized and incorporated into cellular components (e.g., RNA or DNA), a fluorescent probe containing a cyclooctyne (B158145) group could be added. This would trigger a rapid and specific strain-promoted azide-alkyne cycloaddition (SPAAC), covalently attaching the fluorescent tag to the molecules containing the purine analog and allowing for their visualization and analysis. wikipedia.org

Such an approach would enable the specific labeling of newly synthesized nucleic acids or the identification of proteins that interact with the compound's metabolites. This strategy moves beyond traditional probes by separating the biological activity of the core molecule from the detection modality, minimizing steric hindrance and preserving the native function of the target biomolecules.

Integration with Systems Biology Approaches for Network Perturbation Studies

Systems biology aims to understand the complex interactions within a biological system as a whole. The introduction of a small molecule like 1H-Purine, 6-[(2-methylpropyl)thio]- can act as a specific perturbation, allowing researchers to observe the resulting changes across the entire cellular network. This approach can reveal the compound's mechanism of action, identify off-target effects, and uncover novel biological pathways.

Future research could utilize multi-omics technologies to map the cellular response to treatment with 1H-Purine, 6-[(2-methylpropyl)thio]-.

Transcriptomics (RNA-seq): Would reveal changes in gene expression, highlighting the signaling pathways and cellular programs affected by the compound's interference with purine metabolism.

Proteomics: Would identify changes in protein abundance and post-translational modifications, providing insight into the functional consequences of the transcriptomic changes.

Metabolomics: Would directly measure the impact on cellular metabolism, quantifying the buildup or depletion of purine intermediates and related metabolites, thus confirming the compound's on-target effects. frontiersin.org

By integrating these large-scale datasets, researchers can construct a comprehensive model of how the cell adapts to the purine pathway disruption caused by 1H-Purine, 6-[(2-methylpropyl)thio]-. This network-level understanding is crucial for predicting the compound's effects in different genetic backgrounds or disease states and for identifying potential synergistic interactions with other therapeutic agents.

Contribution to the Understanding of Purine Metabolism and Signaling Pathways

Thiopurines are classic antimetabolites that function by interfering with purine metabolism. nih.govclinpgx.org 1H-Purine, 6-[(2-methylpropyl)thio]- can serve as a valuable tool to further dissect the intricacies of these essential pathways. Purine nucleotides are synthesized through two main routes: the de novo pathway, which builds them from simple precursors, and the salvage pathway, which recycles degraded purine bases. nih.govwikipedia.org

By acting as an analog of natural purine bases like hypoxanthine (B114508), 1H-Purine, 6-[(2-methylpropyl)thio]- can be processed by salvage pathway enzymes, leading to the formation of fraudulent nucleotides. These metabolites can inhibit key enzymes in both the de novo and salvage pathways, leading to a depletion of the natural nucleotide pools required for DNA and RNA synthesis. nih.govmdpi.com Studying the precise inhibitory profile of this compound and its metabolites can help delineate the relative importance of different enzymes in maintaining purine homeostasis under various physiological conditions.

Furthermore, purines like ATP and adenosine are critical extracellular signaling molecules that regulate processes such as inflammation and neurotransmission through purinergic receptors. frontiersin.org Purine analogs can potentially modulate these signaling events. Future studies could investigate whether 1H-Purine, 6-[(2-methylpropyl)thio]- or its metabolites can act as agonists or antagonists at specific P1 (adenosine) or P2 (ATP) receptors, thereby uncovering new roles for 6-thioether purines in intercellular communication. This could open up novel therapeutic possibilities for inflammatory diseases or neurological disorders.

EnzymePathwayPotential Effect of 1H-Purine, 6-[(2-methylpropyl)thio]- Metabolites
Hypoxanthine-guanine phosphoribosyltransferase (HPRT)Purine SalvageActs as a substrate, leading to the formation of toxic nucleotide analogs. nih.gov
Inosine monophosphate dehydrogenase (IMPDH)De Novo Purine SynthesisInhibited by thiopurine monophosphate metabolites, blocking GMP synthesis. clinpgx.org
Thiopurine S-methyltransferase (TPMT)Purine CatabolismMetabolizes the compound, influencing its cellular concentration and activity. nih.gov
NUDT15Metabolite SanitationMetabolites may be substrates, influencing the compound's cytotoxic potential. nih.gov
Ribonucleotide ReductaseNucleotide MetabolismThiopurine diphosphates can inhibit the synthesis of deoxyribonucleotides. aacrjournals.org

Q & A

Q. How do regulatory guidelines inform safe handling practices for this compound in academic labs?

  • Methodological Answer :
  • Safety Protocols : Follow OSHA/NIOSH guidelines for thioether compounds: use fume hoods, nitrile gloves, and avoid skin contact.
  • Waste Disposal : Neutralize with oxidizing agents (e.g., hydrogen peroxide) before disposal, as recommended for sulfur-containing organics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.